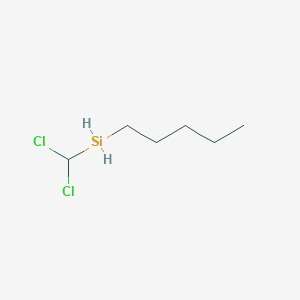
(Dichloromethyl)(pentyl)silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Dichloromethyl)(pentyl)silane is an organosilicon compound with the molecular formula C6H13Cl2Si. This compound is part of the broader class of silanes, which are silicon analogs of alkanes. Silanes are widely used in various industrial and research applications due to their unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
(Dichloromethyl)(pentyl)silane can be synthesized through the reaction of pentylmagnesium bromide with dichloromethylsilane. The reaction typically occurs in an inert atmosphere to prevent unwanted side reactions. The general reaction is as follows:
C5H11MgBr+CH3SiHCl2→C6H13Cl2Si+MgBrCl
Industrial Production Methods
Industrial production of this compound often involves the use of large-scale reactors where the reactants are combined under controlled temperature and pressure conditions. The product is then purified through distillation or other separation techniques to achieve the desired purity.
Análisis De Reacciones Químicas
Types of Reactions
(Dichloromethyl)(pentyl)silane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: It can be reduced to form simpler silanes.
Substitution: The chlorine atoms can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used to replace the chlorine atoms.
Major Products
Oxidation: Silanols or siloxanes.
Reduction: Simpler silanes.
Substitution: Amino or alkoxy silanes.
Aplicaciones Científicas De Investigación
(Dichloromethyl)(pentyl)silane has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other organosilicon compounds.
Biology: Employed in the modification of biomolecules for enhanced stability and functionality.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the production of silicone-based materials and coatings.
Mecanismo De Acción
The mechanism of action of (Dichloromethyl)(pentyl)silane involves its ability to form strong covalent bonds with various substrates. The silicon atom in the compound can form bonds with oxygen, nitrogen, and carbon atoms, making it a versatile reagent in chemical synthesis. The pathways involved often include nucleophilic substitution and addition reactions.
Comparación Con Compuestos Similares
Similar Compounds
Dichlorodimethylsilane: Similar in structure but with two methyl groups instead of a pentyl group.
Chlorotrimethylsilane: Contains three methyl groups and one chlorine atom.
Dichloromethylvinylsilane: Contains a vinyl group instead of a pentyl group.
Uniqueness
(Dichloromethyl)(pentyl)silane is unique due to its pentyl group, which imparts different chemical properties compared to other silanes. This makes it particularly useful in applications where longer alkyl chains are beneficial, such as in the production of hydrophobic coatings.
Propiedades
Fórmula molecular |
C6H14Cl2Si |
|---|---|
Peso molecular |
185.16 g/mol |
Nombre IUPAC |
dichloromethyl(pentyl)silane |
InChI |
InChI=1S/C6H14Cl2Si/c1-2-3-4-5-9-6(7)8/h6H,2-5,9H2,1H3 |
Clave InChI |
SDQDWAVULBMUPJ-UHFFFAOYSA-N |
SMILES canónico |
CCCCC[SiH2]C(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-(3-Bromophenyl)-4-chlorofuro[2,3-D]pyrimidine](/img/structure/B12435321.png)
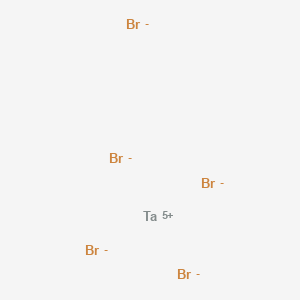
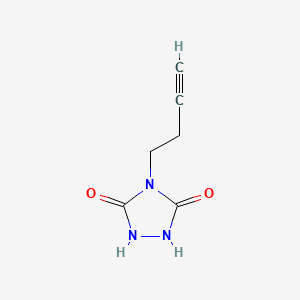
![3-Hydroxy-2-{[(2,2,2-trifluoroethoxy)carbonyl]amino}propanoic acid](/img/structure/B12435337.png)
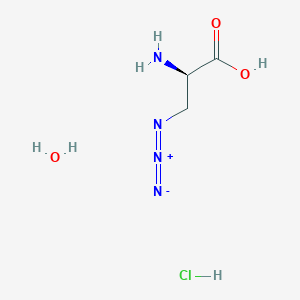
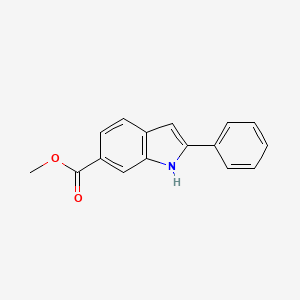

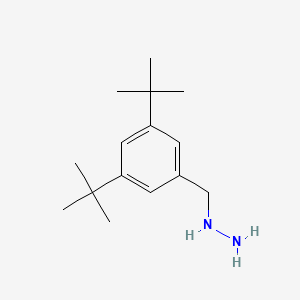
![5-[(1E)-2-(4-bromophenyl)ethenyl]benzene-1,3-diol](/img/structure/B12435358.png)
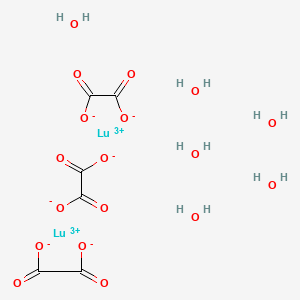

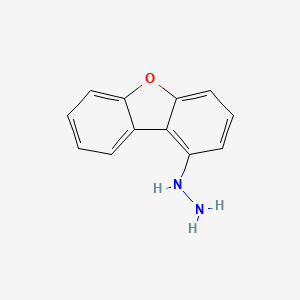
![N-[(4-Ethoxyphenyl)(8-hydroxyquinolin-7-yl)methyl]pyridine-3-carboxamide](/img/structure/B12435376.png)
